tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

Catalog No.
S723072
CAS No.
99780-97-9
M.F
C9H16N2O3
M. Wt
200.23 g/mol
Availability
In Stock
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tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

CAS Number

99780-97-9

Product Name

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

IUPAC Name

tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)

InChI Key

DVWCHAUBYVZILO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCNC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1=O

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a chemical compound characterized by the molecular formula C9H16N2O3C_9H_{16}N_2O_3 and a molecular weight of approximately 200.24 g/mol. This compound features a pyrrolidine ring substituted with a tert-butyl group and a carbamate functional group. It is typically encountered as a solid, often white to yellow in color, and is soluble in various organic solvents. The compound has notable structural properties, including multiple rotatable bonds and hydrogen bond donors and acceptors, which contribute to its biological and chemical reactivity .

Synthesis and Characterization:

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, also known as (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, is a chemical compound synthesized and characterized in various scientific studies. Its synthesis is often described in research related to the development of new drugs or building blocks for complex molecules.

For example, a study published in the journal "Tetrahedron Letters" details the synthesis of this compound and its subsequent conversion to other derivatives with potential biological activity [].

Potential Biological Activity:

A study published in "Bioorganic & Medicinal Chemistry Letters" explores the synthesis and biological evaluation of various derivatives of this compound, highlighting their potential as anticonvulsant agents [].

Synthetic Intermediate:

Due to its functional groups and reactivity, tert-Butyl (2-oxopyrrolidin-3-yl)carbamate can serve as a valuable intermediate in the synthesis of more complex molecules. Its presence in research publications often signifies its use as a building block for the construction of other target compounds.

For instance, a study published in "The Journal of Organic Chemistry" describes the utilization of this compound as a key intermediate in the synthesis of novel spirocyclic pyrrolidines with potential therapeutic applications [].

Typical of carbamates. These include:

  • Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbon dioxide.
  • Transesterification: The carbamate can react with alcohols to form esters, which can be useful in synthetic applications.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives.

These reactions are significant for its utility in synthetic organic chemistry and medicinal chemistry.

The biological activity of tert-butyl (2-oxopyrrolidin-3-yl)carbamate has been explored in various studies. It exhibits potential pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives of pyrrolidine compounds have shown efficacy against certain bacterial strains.
  • CNS Activity: Compounds with similar structures have been investigated for their effects on the central nervous system, indicating possible applications in neuropharmacology.
  • Enzyme Inhibition: Certain studies suggest that pyrrolidine derivatives may act as inhibitors for specific enzymes, which could be beneficial in therapeutic contexts .

Several synthesis methods have been reported for tert-butyl (2-oxopyrrolidin-3-yl)carbamate:

  • Direct Carbamoylation:
    • A pyrrolidine derivative is reacted with tert-butyl chloroformate in the presence of a base.
    python
    Pyrrolidine + tert-butyl chloroformate → tert-butyl (2-oxopyrrolidin-3-yl)carbamate
  • Amine Protection:
    • The amine group on a 2-oxopyrrolidine is protected using tert-butyl carbamate under mild conditions.
  • Coupling Reactions:
    • Coupling reactions involving activated esters and amines can also yield this compound.

These methods allow for the efficient production of tert-butyl (2-oxopyrrolidin-3-yl)carbamate in laboratory settings.

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activity.
  • Chemical Research: Used as an intermediate in organic synthesis for developing more complex molecules.
  • Agricultural Chemistry: Investigated for use in agrochemicals due to its potential pest control properties.

Interaction studies involving tert-butyl (2-oxopyrrolidin-3-yl)carbamate primarily focus on its binding affinity to biological targets such as enzymes and receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific proteins.
  • In Vitro Assays: To evaluate its efficacy against microbial strains or enzyme activity.

Such studies help elucidate the mechanism of action and potential therapeutic applications of this compound.

Several compounds share structural similarities with tert-butyl (2-oxopyrrolidin-3-yl)carbamate, including:

Compound NameCAS NumberSimilarity Index
(R)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate251938-49-51.00
(S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate92235-34-21.00
(S)-tert-butyl (2-oxopiperidin-3-yl)carbamate92235-39-70.93
tert-butyl (2-oxopiperidin-3-yl)carbamate99780-98-00.93
(R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate672883-23-70.91

Uniqueness:
The uniqueness of tert-butyl (2-oxopyrrolidin-3-y)carbamate lies in its specific structural configuration that allows for distinct biological interactions compared to its analogs, particularly those involving different ring sizes or substituents on the nitrogen atom. This specificity can influence its pharmacokinetic properties and biological efficacy, making it a subject of interest in medicinal chemistry research .

The development of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is intertwined with advancements in protecting group chemistry. The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century, revolutionized peptide synthesis by enabling selective deprotection under acidic conditions. Early synthesis routes for this compound likely involved the reaction of 2-oxopyrrolidine derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, a method still employed today. Patents such as CN102249971A highlight its role as a key intermediate in synthesizing complex pharmaceuticals, underscoring its growing importance in industrial chemistry.

Key Historical MilestonesDetails
Boc Group DevelopmentDi-tert-butyl dicarbonate (Boc anhydride) emerged as a standard protecting agent for amines.
Synthesis OptimizationMethods using epichlorohydrin and sodium cyanide for pyrrolidinone ring formation.
Pharmaceutical ApplicationsIdentified as a precursor in spirorifamycin and macrocycle synthesis.

Significance in Synthetic Organic Chemistry

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is distinguished by its reactivity in asymmetric catalysis and cross-coupling reactions. Key applications include:

  • C-H Functionalization: Reactivity in α-arylation and α-alkylation reactions, with enantioselectivity exceeding 90%.
  • Negishi Alkylations: Catalytic asymmetric α-alkylations using palladium or nickel catalysts to form chiral centers.
  • Macrocyclic Synthesis: Utilized in constructing tyrosine kinase 2 (Tyk2) inhibitors through cyclocondensation.

Mechanistic Insights
The Boc group stabilizes the pyrrolidinone ring during deprotonation, enabling enantioselective transmetalation with organozinc reagents. For example, in palladium-catalyzed α-arylation, the compound undergoes deprotonation with s-BuLi/(-)-sparteine, followed by transmetalation and coupling with aryl halides.

Role as a Building Block in Chemical Synthesis

This compound serves as a cornerstone for synthesizing heterocyclic and polymeric architectures due to its functional group compatibility:

ApplicationExample
Pharmaceutical IntermediatesSynthesis of spirorifamycins and dopamine/serotonin transport inhibitors.
Spirocyclic CompoundsConstruction of spirocyclic tetrahydrofurans via biocatalytic reduction.
Polymer ChemistryIncorporation into specialty polymers with enhanced thermal stability.

Case Study: Tyk2 Inhibitor Synthesis
tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a precursor in forming macrocyclic Tyk2 inhibitors. Its ketone moiety facilitates cyclocondensation with amines, while the Boc group prevents side reactions during coupling steps.

Nomenclature and Classification Systems

The compound’s systematic nomenclature reflects its structural components:

AttributeDetails
IUPAC Nametert-butyl N-(2-oxopyrrolidin-3-yl)carbamate.
CAS Numbers4198849 (racemic), 251938-49-5 (R-enantiomer), 92235-34-2 (S-enantiomer).
Functional GroupsCarbamate (Boc-protected amine), ketone (pyrrolidinone ring).
ClassificationCarbamate; Boc-protected amine; heterocyclic intermediate.
Structural DataValues
Molecular FormulaC₉H₁₆N₂O₃.
Molecular Weight200.23 g/mol.
SMILESCC(C)(C)OC(=O)NC1CCNC1=O.
InChIKeyDVWCHAUBYVZILO-UHFFFAOYSA-N.

Stereochemical ComplexityThe compound exists as racemic and enantiopure forms. The (R)- and (S)-enantiomers (CAS 251938-49-5 and 92235-34-2, respectively) are critical in asymmetric synthesis, with enantiomeric excess (ee) >90% achievable through chiral ligand-assisted catalysis.

Molecular Formula and Weight

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is characterized by the molecular formula C9H16N2O3 with a molecular weight of 200.23 grams per mole [1]. The compound is registered under the Chemical Abstracts Service number 99780-97-9 and is classified as a carbamate derivative containing a pyrrolidine ring system [1] [2]. The exact mass of this compound has been determined to be 200.11609238 daltons through computational methods [1]. The compound exists as a solid at room temperature with typical commercial purity levels reaching 97 percent [2] [3].

PropertyValue
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
CAS Number99780-97-9
IUPAC Nametert-butyl N-(2-oxopyrrolidin-3-yl)carbamate
InChI KeyDVWCHAUBYVZILO-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NC1CCNC1=O
Boiling Point394.0±31.0°C at 760 mmHg
Physical FormSolid
PurityTypically 97%

Structural Features

Core Pyrrolidine Ring System

The pyrrolidine ring represents a saturated five-membered cyclic compound in which nitrogen is part of the ring structure [4]. This ring system, also known as tetrahydropyrrole or azacyclopentane, exhibits basic properties and maintains a practically planar yet structurally flexible conformation [4]. All carbon atoms within the pyrrolidine ring adopt sp3 hybridization, while the nitrogen atom possesses an unshared lone pair of electrons that constitutes the fourth group linked to the nitrogen center [4]. The nitrogen atom can be considered as sp3-hybridized with a tetrahedral bond angle of approximately 109 degrees [4].

The pyrrolidine ring demonstrates remarkable conformational flexibility through a phenomenon called pseudorotation, which allows the ring to adopt various envelope and twisted conformations [5] [6]. This pseudorotation capability provides energetically advantageous conformations and offers interesting three-dimensional coverage, making it a valuable tool for exploring pharmacophore space [5]. The five-membered pyrrolidine ring prefers a puckered state to relax from the strained planar conformation, typically existing in two preferred puckering states designated as UP and DOWN conformations [7] [8].

Boc (tert-Butyloxycarbonyl) Protecting Group

The tert-butyloxycarbonyl group serves as one of the most commonly used protective groups for amino groups in peptide synthesis and organic chemistry [9] [10]. This protecting group demonstrates stability under basic hydrolysis conditions and catalytic reduction conditions while remaining inert against various nucleophiles [9]. The tert-butyloxycarbonyl group can be effectively deprotected under acidic conditions, commonly using trifluoroacetic acid [9] [10].

The tert-butyloxycarbonyl protecting group consists of a tert-butyl group attached to a carbonyl group through an oxygen atom, forming the characteristic structure C(CH3)3OC(O)- [10]. This group provides steric bulk that influences the overall molecular conformation and can affect the accessibility of reactive sites within the molecule [11]. The protecting group can be introduced through reaction with di-tert-butyl dicarbonate under various conditions, including aqueous environments with appropriate bases [10].

Amide Functionality

The compound contains an amide functional group formed between the carbamate moiety and the pyrrolidine ring [12]. Amides exhibit distinctive structural characteristics due to the delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl group, creating a partial double bond between nitrogen and carbon [12]. This electronic delocalization results in a planar arrangement of the oxygen, carbon, and nitrogen atoms, forming a conjugated system [12].

The amide functionality demonstrates reduced basicity compared to amines, with the conjugate acid of an amide typically exhibiting a pKa around -0.5 [12]. This relative lack of basicity is attributed to the electron-withdrawing effect of the carbonyl group [12]. The amide group participates in hydrogen bonding interactions, with the carbonyl oxygen serving as a hydrogen bond acceptor and the nitrogen-hydrogen groups functioning as hydrogen bond donors [12].

Conformational Analysis

The conformational behavior of tert-butyl (2-oxopyrrolidin-3-yl)carbamate is influenced by the pyrrolidine ring puckering and the orientation of substituents [6] [7]. The pyrrolidine ring can occupy various envelope and twisted conformations, described by pseudorotation parameters including the phase angle and maximum puckering amplitude [6]. The phase angle indicates which ring atoms are situated outside the ring plane and can range from 0 to 360 degrees [6].

Nuclear magnetic resonance spectroscopy provides valuable information about conformational preferences through analysis of vicinal proton-proton coupling constants [6]. These coupling constants can be used with pseudorotation-based programs to determine conformational equilibria and preferred geometries [6]. The conformational analysis reveals that different substitution patterns on the pyrrolidine ring significantly affect the preferred conformations and their populations [6].

The carbamate linkage in the molecule exhibits restricted rotation due to partial double bond character, with typical rotational barriers for N-alkylcarbamate C-N bonds around 16 kilocalories per mole [13]. This restricted rotation affects the overall molecular dynamics and can influence biological activity and chemical reactivity [13].

Stereochemistry

R-Isomer Properties

The R-isomer of tert-butyl (2-oxopyrrolidin-3-yl)carbamate is identified by the CAS number 251938-49-5 and maintains the same molecular formula C9H16N2O3 with a molecular weight of 200.23 grams per mole [14]. The R-configuration refers to the absolute stereochemistry at the carbon center bearing the carbamate substituent within the pyrrolidine ring [14]. This stereoisomer demonstrates distinct three-dimensional spatial arrangement that can significantly influence its biological and chemical properties [14].

IsomerCAS NumberIUPAC NameInChI KeyMolecular Weight
R-Isomer251938-49-5tert-butyl (R)-(2-oxopyrrolidin-3-yl)carbamateDVWCHAUBYVZILO-ZCFIWIBFSA-N200.23 g/mol
S-Isomer92235-34-2tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamateDVWCHAUBYVZILO-ZCFIWIBFSA-N200.24 g/mol
Racemic Mixture99780-97-9tert-butyl N-(2-oxopyrrolidin-3-yl)carbamateDVWCHAUBYVZILO-UHFFFAOYSA-N200.23 g/mol

S-Isomer Properties

The S-isomer carries the CAS number 92235-34-2 and shares the same molecular formula with a molecular weight of 200.24 grams per mole [15] [16]. This stereoisomer often demonstrates enhanced biological activity compared to its R-counterpart, as observed in various pharmaceutical applications where the S-isomer exhibits markedly higher potency [17] [18]. The S-configuration at the stereogenic center creates a specific spatial orientation that can lead to preferential binding interactions with enantioselective biological targets [17].

Research has demonstrated that S-isomers of pyrrolidine derivatives frequently show superior biological profiles compared to their R-counterparts [18] [19]. This enhanced activity is attributed to the specific three-dimensional arrangement that allows for optimal interactions with target proteins and enzymes [18]. The stereochemical differences between R and S isomers can result in differences exceeding 25-fold in biological potency [17].

Racemic Mixture Characteristics

The racemic mixture of tert-butyl (2-oxopyrrolidin-3-yl)carbamate contains equal amounts (50:50) of the R and S enantiomers [20]. Racemic mixtures are optically inactive, meaning they do not rotate plane-polarized light due to the equal and opposite contributions of the two enantiomers [20]. The racemic form is denoted by the prefix (±)- and represents the most commonly encountered form in commercial preparations [20].

The properties of racemic mixtures often differ from those of pure enantiomers, particularly in biological systems where proteins exhibit enantioselectivity [20]. The racemic mixture maintains the same molecular formula and connectivity as the individual enantiomers but lacks optical activity due to the cancellation of rotatory effects [20]. In synthetic applications, racemic mixtures can serve as starting materials for chiral resolution processes to obtain enantiomerically pure compounds [21].

Stereochemical Stability and Interconversion

The stereochemical stability of tert-butyl (2-oxopyrrolidin-3-yl)carbamate depends on several factors including temperature, pH, and the presence of catalysts [22]. Under normal storage conditions, the compound demonstrates good stereochemical stability with minimal epimerization [22]. However, certain reaction conditions, particularly those involving strong acids or bases, can promote stereochemical interconversion through enolization mechanisms [22].

Recent studies have demonstrated that epimerization-free synthetic methods can be employed to maintain stereochemical integrity during chemical transformations [22]. The use of specific catalysts and mild reaction conditions has been shown to prevent unwanted stereochemical changes [22]. The stability of the stereocenter is enhanced by the electron-withdrawing nature of the carbamate group, which reduces the acidity of adjacent protons and limits enolization pathways [22].

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate exists as a solid at room temperature with a characteristic white to yellow appearance [1] [2] [3]. The compound demonstrates consistent physical properties across various commercial sources, maintaining its solid-state structure under standard laboratory conditions. The compound exhibits typical crystalline characteristics of carbamate derivatives, with a molecular weight of 200.24 grams per mole and exact mass of 200.116089 daltons [1] [4].

Thermodynamic Properties

Melting and Boiling Points

The compound displays well-defined thermal characteristics with a boiling point of 394.0±31.0 degrees Celsius at 760 millimeters of mercury [1] [5] [6]. This elevated boiling point reflects the presence of hydrogen bonding interactions within the molecular structure, particularly involving the carbamate and lactam functionalities. The melting point data remains unavailable in current literature sources, indicating a need for further thermal characterization studies [1].

Heat Capacity and Thermal Stability

The compound demonstrates thermal stability under normal storage and handling conditions [2] [7]. Thermal decomposition occurs at elevated temperatures, with the compound remaining stable during typical synthetic manipulations and analytical procedures. The thermal stability profile is consistent with other tert-butyl carbamate derivatives, showing resistance to thermal degradation under moderate heating conditions.

Enthalpy and Entropy Parameters

Specific enthalpy and entropy values for tert-butyl (2-oxopyrrolidin-3-yl)carbamate have not been experimentally determined in available literature. The thermodynamic parameters would be expected to reflect the hydrogen bonding capabilities of both the carbamate and pyrrolidinone functionalities, contributing to the overall molecular stability and intermolecular interactions.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Data

Nuclear Magnetic Resonance spectroscopy provides characteristic data confirming the molecular structure. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for the tert-butyl group protons and pyrrolidinone ring protons [8] [9]. The tert-butyl group typically appears as a singlet around 1.4 parts per million, while the pyrrolidinone ring protons display characteristic multipicity patterns in the 2.0-4.0 parts per million region.

Carbon-13 Nuclear Magnetic Resonance spectroscopy shows carbon signals consistent with the molecular structure [8] [9], including the characteristic carbonyl carbons of both the carbamate and lactam functionalities. Chemical shifts are typically referenced to solvent carbon resonances, with deuterated chloroform commonly employed as the Nuclear Magnetic Resonance solvent.

Infrared Spectroscopic Characteristics

Infrared spectroscopy reveals characteristic absorption bands for the carbamate and lactam functionalities [10]. The compound exhibits distinct carbonyl stretching frequencies corresponding to both the carbamate carbonyl and the pyrrolidinone lactam carbonyl groups. Attenuated Total Reflectance Fourier Transform Infrared spectroscopy is commonly employed for solid sample analysis [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis consistently shows a molecular ion peak at mass-to-charge ratio 200+, confirming the molecular formula [4] [2]. Electrospray Ionization Mass Spectrometry is frequently employed for ionization, providing clean molecular ion peaks. High Resolution Mass Spectrometry confirms the exact mass of 200.116089 daltons [1], validating the molecular formula C₉H₁₆N₂O₃.

Solubility Profile

Solubility in Organic Solvents

The compound demonstrates good solubility in most organic solvents [11] , which is typical for carbamate derivatives. Dimethyl sulfoxide shows excellent solvation properties, with solubility up to 20 millimolar reported [13] [14]. This high solubility in dimethyl sulfoxide makes it a preferred solvent for biological assays and pharmaceutical research applications.

Methanol provides adequate solubility for analytical procedures [15], while the compound shows general compatibility with common organic solvents used in synthetic chemistry. The organic solvent solubility profile supports its utility as a synthetic intermediate and research compound.

Solubility in Aqueous Media

The compound exhibits limited solubility in water , which is characteristic of organic compounds containing carbamate functionality. This hydrophobic character results from the tert-butyl group and the overall molecular structure. The restricted water solubility necessitates the use of organic co-solvents or surfactants for aqueous-based applications.

Stability Studies

Thermal Stability

The compound demonstrates stability under normal storage conditions but undergoes decomposition at elevated temperatures [2] [7]. The thermal stability profile supports its use in standard synthetic procedures while requiring avoidance of excessive heat during handling and storage. The compound maintains integrity during typical laboratory manipulations at ambient temperatures.

Chemical Stability Under Various Conditions

Chemical stability studies indicate the compound is stable under recommended storage conditions [2] [16]. The compound shows incompatibility with strong oxidizing agents and strong bases [17] [18], which is consistent with the chemical behavior of carbamate functional groups. Proper storage requires dry conditions to prevent hydrolytic degradation of the carbamate functionality.

The compound exhibits resistance to mild acidic and neutral pH conditions but may undergo degradation under strongly alkaline conditions due to the susceptibility of the carbamate group to base-catalyzed hydrolysis.

Photostability

Limited specific photostability data exists in current literature for this compound. General recommendations include protection from direct sunlight and ultraviolet radiation during storage [16]. The compound should be stored in amber containers or under reduced lighting conditions to minimize potential photodegradation, following standard practices for pharmaceutical intermediates and research compounds.

XLogP3

0.4

Dates

Last modified: 08-15-2023

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